Cas no 864130-77-8 (1a,2,3,7b-Tetrahydronaphtho[1,2-b]oxirene-1a-carboxylic acid)
![1a,2,3,7b-Tetrahydronaphtho[1,2-b]oxirene-1a-carboxylic acid structure](https://ja.kuujia.com/scimg/cas/864130-77-8x500.png)
1a,2,3,7b-Tetrahydronaphtho[1,2-b]oxirene-1a-carboxylic acid 化学的及び物理的性質
名前と識別子
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- 3,7b-dihydro-2H-naphtho[1,2-b]oxirene-1a-carboxylic acid
- 1a,2,3,7b-Tetrahydronaphtho-[1,2-b]oxirene-1a-carboxylic acid
- 864130-77-8
- 1a,2,3,7b-tetrahydronaphtho[1,2-b]oxirene-1a-carboxylic acid
- W11382
- 1a,2,3,7b-tetrahydronaphtho[1,2-b]oxirene-1a-carboxylicacid
- 1a,2,3,7b-Tetrahydronaphtho[1,2-b]oxirene-1a-carboxylic acid
-
- MDL: MFCD24515221
- インチ: InChI=1S/C11H10O3/c12-10(13)11-6-5-7-3-1-2-4-8(7)9(11)14-11/h1-4,9H,5-6H2,(H,12,13)
- InChIKey: GRJUFDNUVUTCGG-UHFFFAOYSA-N
- ほほえんだ: O=C(C1(CCC2=C3C=CC=C2)C3O1)O
計算された属性
- せいみつぶんしりょう: 190.062994177Da
- どういたいしつりょう: 190.062994177Da
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 14
- 回転可能化学結合数: 1
- 複雑さ: 276
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 2
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 1.2
- トポロジー分子極性表面積: 49.8Ų
1a,2,3,7b-Tetrahydronaphtho[1,2-b]oxirene-1a-carboxylic acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Ambeed | A452320-1g |
1a,2,3,7b-Tetrahydronaphtho[1,2-b]oxirene-1a-carboxylic acid |
864130-77-8 | 97% | 1g |
$825.0 | 2024-04-17 | |
Crysdot LLC | CD11041781-5g |
1A,2,3,7b-tetrahydronaphtho[1,2-b]oxirene-1a-carboxylic acid |
864130-77-8 | 97% | 5g |
$2456 | 2024-07-18 | |
Crysdot LLC | CD11041781-1g |
1A,2,3,7b-tetrahydronaphtho[1,2-b]oxirene-1a-carboxylic acid |
864130-77-8 | 97% | 1g |
$817 | 2024-07-18 | |
Chemenu | CM240518-1g |
1A,2,3,7b-tetrahydronaphtho[1,2-b]oxirene-1a-carboxylic acid |
864130-77-8 | 97% | 1g |
$*** | 2023-05-29 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1744411-1g |
3,7B-dihydronaphtho[1,2-b]oxirene-1a(2h)-carboxylic acid |
864130-77-8 | 98% | 1g |
¥7507.00 | 2024-04-28 |
1a,2,3,7b-Tetrahydronaphtho[1,2-b]oxirene-1a-carboxylic acid 関連文献
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Charles J. Choi,Brian T. Cunningham Lab Chip, 2007,7, 550-556
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Fanghua Ning,Ali Saad,Xiuting Li,Dingguo Xia J. Mater. Chem. A, 2021,9, 14392-14399
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Xin Jiang,Xiaoling Yang,Yihua Zhu,Hongliang Jiang,Yifan Yao,Peng Zhao,Chunzhong Li J. Mater. Chem. A, 2014,2, 11124-11133
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J. T. A. Gilmour,N. Gaston Phys. Chem. Chem. Phys., 2020,22, 4051-4058
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Feng Lin,Qiuling Song,Yuyu Gao,Xiuling Cui RSC Adv., 2014,4, 19856-19860
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Daniel Pushparaju Yeggoni,Aparna Rachamallu,Rajagopal Subramanyam RSC Adv., 2016,6, 40225-40237
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7. A bulky silyl shift-directed synthesis of a silyl-linked amidinate-amidine and its Zr(iv) complex†Hong-Bo Tong,Min Li,Sheng-Di Bai,Shi-Fang Yuan,Jian-Bin Chao,Shuping Huang,Dian-Sheng Liu Dalton Trans., 2011,40, 4236-4241
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Fuping Zhang,Liu Liu,Long Chen,Yulin Shi New J. Chem., 2020,44, 10613-10620
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Wei Wang,Chen Chen,Xiaoxiao Li,Shiying Wang,Xiliang Luo Chem. Commun., 2015,51, 9109-9112
1a,2,3,7b-Tetrahydronaphtho[1,2-b]oxirene-1a-carboxylic acidに関する追加情報
Comprehensive Overview of 1a,2,3,7b-Tetrahydronaphtho[1,2-b]oxirene-1a-carboxylic acid (CAS No. 864130-77-8)
1a,2,3,7b-Tetrahydronaphtho[1,2-b]oxirene-1a-carboxylic acid (CAS No. 864130-77-8) is a specialized organic compound with a unique structural framework, combining a naphthalene backbone with an oxirene ring and a carboxylic acid functional group. This compound has garnered significant attention in pharmaceutical and materials science research due to its potential applications in drug discovery and polymer chemistry. Its molecular formula, C12H10O3, reflects a balance of aromaticity and reactivity, making it a versatile intermediate for synthetic transformations.
In recent years, the demand for highly functionalized heterocyclic compounds like 1a,2,3,7b-Tetrahydronaphtho[1,2-b]oxirene-1a-carboxylic acid has surged, driven by advancements in targeted drug delivery systems and green chemistry. Researchers are particularly interested in its potential as a bioactive scaffold, with studies exploring its role in modulating enzyme activity or serving as a precursor for biodegradable polymers. The compound's CAS No. 864130-77-8 is frequently searched in academic databases, underscoring its relevance in cutting-edge scientific inquiries.
The synthesis of 1a,2,3,7b-Tetrahydronaphtho[1,2-b]oxirene-1a-carboxylic acid typically involves multi-step organic reactions, including epoxidation and carboxylation strategies. Its oxirene moiety is a key feature, contributing to both stability and reactivity under controlled conditions. This duality makes it valuable for developing sustainable chemical processes, a topic trending in environmental science forums. Analytical techniques such as NMR spectroscopy and high-resolution mass spectrometry are essential for characterizing its purity and structural integrity.
From an industrial perspective, CAS No. 864130-77-8 is often discussed in the context of patent literature and intellectual property related to novel materials. Its potential as a cross-linking agent or monomer for specialty polymers aligns with the growing market for high-performance coatings and adhesives. Additionally, its compatibility with click chemistry protocols has opened doors for modular synthesis approaches, a hot topic in combinatorial chemistry circles.
Safety and handling of 1a,2,3,7b-Tetrahydronaphtho[1,2-b]oxirene-1a-carboxylic acid adhere to standard laboratory protocols for organic intermediates. While not classified as hazardous under major regulatory frameworks, proper personal protective equipment (PPE) is recommended during manipulation. The compound's storage conditions—typically under inert atmosphere at low temperatures—are critical to maintain its stability, a detail frequently queried in chemical supplier FAQs.
Future research directions for CAS No. 864130-77-8 may focus on its catalytic applications or integration into nanostructured materials. With the rise of computational chemistry tools, in silico studies could further elucidate its electronic properties and reactivity patterns. As sustainability becomes a central theme in chemical innovation, this compound's role in atom-efficient synthesis and renewable feedstock utilization will likely expand, cementing its place in modern chemical R&D.
864130-77-8 (1a,2,3,7b-Tetrahydronaphtho[1,2-b]oxirene-1a-carboxylic acid) 関連製品
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